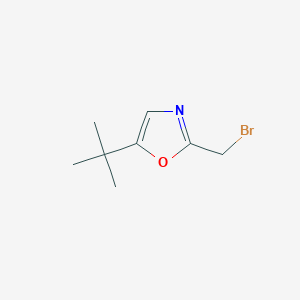
5-(hydroxymethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(hydroxymethyl)imidazolidine-2,4-dione” is an organic compound . It is also known as 5-[4-(hydroxymethyl)phenyl]imidazolidine-2,4-dione . It is a powder at room temperature .
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives has been achieved through various methods. One such method involves the Knoevenagel condensation . Another method involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C4H6N2O3 . The InChI code for this compound is 1S/C5H8N2O4/c8-1-5(2-9)3(10)6-4(11)7-5/h8-9H,1-2H2,(H2,6,7,10,11) .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 160.13 .Wissenschaftliche Forschungsanwendungen
DNA Binding Studies
Imidazolidine derivatives, including 5-(hydroxymethyl)imidazolidine-2,4-dione, have been studied for their DNA binding affinity. These studies, utilizing methods like cyclic voltammetry and UV-Vis spectroscopy, reveal significant insights into their potential as anti-cancer drugs due to their binding strength to DNA. Such compounds show binding affinities comparable to or greater than many clinically used anticancer drugs (Shah et al., 2013).
Synthesis and Structural Studies
Research has also focused on the synthesis and structure-activity relationships of imidazolidine-2,4-dione derivatives. These studies involve the synthesis of various derivatives and their structural elucidation, providing valuable information for their potential therapeutic applications (Pękala et al., 2005). Another example is the study of glycolurils and their analogs, which includes imidazolidine-2,4-dione derivatives. These compounds have found applications in fields like pharmacology and supramolecular chemistry (Kravchenko et al., 2018).
Electrochemical Behavior
The electrochemical behavior of imidazolidine derivatives has been examined, providing insights into their biochemical actions and structure-activity relationships. Such studies are crucial for understanding their potential pharmacological applications (Nosheen et al., 2012).
Serotonin Receptor and Transporter Affinity
Research includes designing and testing imidazolidine-2,4-dione derivatives for dual affinity to serotonin receptors and transporters. This is particularly relevant in the context of developing new antidepressant and anxiolytic drugs (Czopek et al., 2013).
Novel Syntheses and Applications
Studies also include novel syntheses of imidazolidine derivatives and their pharmacological evaluation, such as in the context of HIV-1 fusion inhibitors. These compounds have shown promising results in inhibiting HIV replication, indicating their potential in antiviral therapies (Ibrahim et al., 2020).
Safety and Hazards
The safety information for “5-(hydroxymethyl)imidazolidine-2,4-dione” indicates that it has the GHS07 signal word “Warning” and the hazard statements H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Wirkmechanismus
Target of Action
The primary targets of 5-(hydroxymethyl)imidazolidine-2,4-dione are Tankyrases (TNKS) . TNKS are proteins that belong to the poly (ADP-ribose) polymerase family and play an essential role in the Wnt β-catenin pathway and various other cellular processes .
Mode of Action
This compound interacts with its targets, the TNKS, by inhibiting their function . The structural dual-inhibitory mechanism of this compound is yet to be fully explored . It has been found that conserved residues such as gly1185 and ile1224 in tnks-1 and phe1035 and pro1034 in tnks-2 are crucial mediators of the dual binding mechanism of this compound .
Biochemical Pathways
The inhibition of TNKS affects the Wnt β-catenin pathway . This pathway is crucial for cell growth and differentiation, and its dysregulation can lead to various diseases, including cancer . By inhibiting TNKS, this compound can potentially disrupt the Wnt β-catenin pathway, thereby affecting cell proliferation and growth .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on TNKS . By inhibiting TNKS, this compound can disrupt the Wnt β-catenin pathway, potentially leading to decreased cell proliferation and growth . This could have therapeutic implications, particularly in the context of cancer treatment .
Biochemische Analyse
Biochemical Properties
5-(Hydroxymethyl)imidazolidine-2,4-dione is an analog of d-serine and is immobilized on activated carbon to produce filtration media
Cellular Effects
It is known to be effective for the treatment of tuberculosis , suggesting that it may have significant effects on bacterial cells.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(hydroxymethyl)imidazolidine-2,4-dione involves the reaction of glycine with formaldehyde to form 5-(hydroxymethyl)imidazolidine-2-one, which is then oxidized to form the final product.", "Starting Materials": [ "Glycine", "Formaldehyde", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Glycine is reacted with formaldehyde in the presence of sodium hydroxide to form 5-(hydroxymethyl)imidazolidine-2-one.", "Step 2: 5-(hydroxymethyl)imidazolidine-2-one is oxidized using hydrogen peroxide to form 5-(hydroxymethyl)imidazolidine-2,4-dione." ] } | |
CAS-Nummer |
67337-74-0 |
Molekularformel |
C4H6N2O3 |
Molekulargewicht |
130.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



